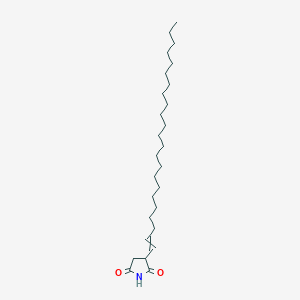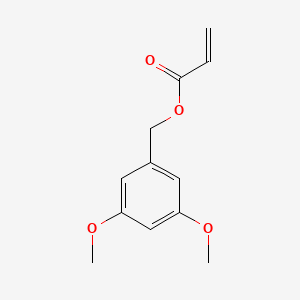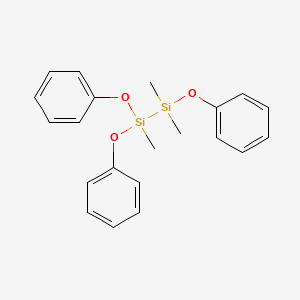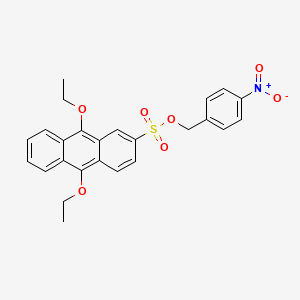
(4-Nitrophenyl)methyl 9,10-diethoxyanthracene-2-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Nitrophenyl)methyl 9,10-diethoxyanthracene-2-sulfonate is a chemical compound that belongs to the class of organic compounds known as anthracenes. Anthracenes are polycyclic aromatic hydrocarbons consisting of three fused benzene rings. This compound is characterized by the presence of a nitrophenyl group, a methyl group, and a diethoxyanthracene-2-sulfonate group. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of (4-Nitrophenyl)methyl 9,10-diethoxyanthracene-2-sulfonate typically involves multiple steps. One common synthetic route starts with the preparation of 9,10-diethoxyanthracene, which is then sulfonated to introduce the sulfonate group. The final step involves the reaction of the sulfonated intermediate with (4-nitrophenyl)methyl chloride under specific conditions to yield the target compound. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity.
Análisis De Reacciones Químicas
(4-Nitrophenyl)methyl 9,10-diethoxyanthracene-2-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of (4-aminophenyl)methyl 9,10-diethoxyanthracene-2-sulfonate.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(4-Nitrophenyl)methyl 9,10-diethoxyanthracene-2-sulfonate has several scientific research applications:
Biology: The compound’s unique structure allows it to be used in the study of molecular interactions and biological pathways.
Medicine: Research is ongoing to explore its potential use in drug development and as a diagnostic tool.
Mecanismo De Acción
The mechanism of action of (4-Nitrophenyl)methyl 9,10-diethoxyanthracene-2-sulfonate involves its interaction with molecular targets through its functional groups. The nitrophenyl group can participate in electron transfer reactions, while the sulfonate group enhances solubility and reactivity. The compound’s effects are mediated through pathways involving oxidative and reductive processes, as well as substitution reactions that modify its structure and function.
Comparación Con Compuestos Similares
Similar compounds to (4-Nitrophenyl)methyl 9,10-diethoxyanthracene-2-sulfonate include:
4-Nitrophenol: A phenolic compound with a nitro group, used as a pH indicator and in the synthesis of paracetamol.
9,10-Diethoxyanthracene: A precursor in the synthesis of the target compound, used as a photo sensitizing agent.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical properties and reactivity that are valuable in various scientific and industrial applications.
Propiedades
Número CAS |
119666-27-2 |
|---|---|
Fórmula molecular |
C25H23NO7S |
Peso molecular |
481.5 g/mol |
Nombre IUPAC |
(4-nitrophenyl)methyl 9,10-diethoxyanthracene-2-sulfonate |
InChI |
InChI=1S/C25H23NO7S/c1-3-31-24-20-7-5-6-8-21(20)25(32-4-2)23-15-19(13-14-22(23)24)34(29,30)33-16-17-9-11-18(12-10-17)26(27)28/h5-15H,3-4,16H2,1-2H3 |
Clave InChI |
JJZREQRPFSUKPB-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C2C=CC(=CC2=C(C3=CC=CC=C31)OCC)S(=O)(=O)OCC4=CC=C(C=C4)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N-Dimethyl-2-[(4-methyl-1,3-thiazol-5-yl)oxy]ethan-1-amine](/img/structure/B14286178.png)
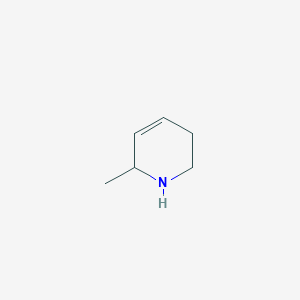
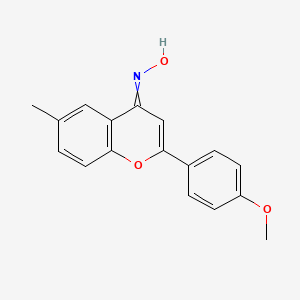
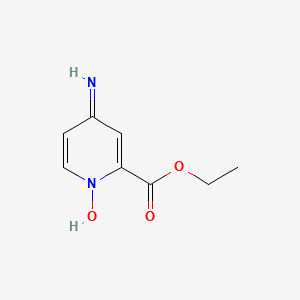
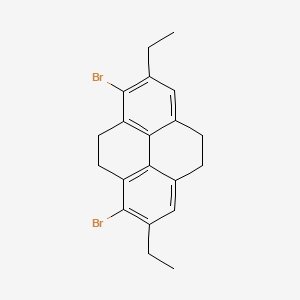



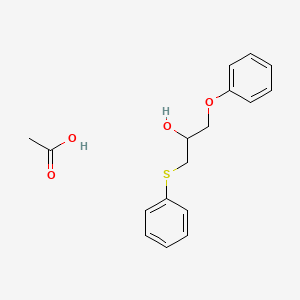
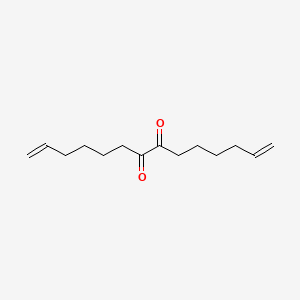
![Diethyl {[(3-hydroxyphenyl)methoxy]methyl}phosphonate](/img/structure/B14286221.png)
